molecular formula C13H13ClN2O B13659538 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine

2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine

Cat. No.: B13659538
M. Wt: 248.71 g/mol
InChI Key: XFZWRVAQYUBQML-UHFFFAOYSA-N
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Description

2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a chloro group at position 2 and a 2,6-dimethylphenoxy methyl group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 2,6-dimethylphenol.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the chloro group in 2-chloropyrimidine with the 2,6-dimethylphenoxy methyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-[(2,6-dimethylphenoxy)methyl]pyrimidine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine is unique due to the presence of both the chloro and 2,6-dimethylphenoxy methyl groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and provides a versatile scaffold for the development of various bioactive compounds .

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

2-chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine

InChI

InChI=1S/C13H13ClN2O/c1-9-4-3-5-10(2)12(9)17-8-11-6-7-15-13(14)16-11/h3-7H,8H2,1-2H3

InChI Key

XFZWRVAQYUBQML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NC(=NC=C2)Cl

Origin of Product

United States

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